
4-Aminostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Aminostilbene is an organic compound characterized by the presence of a styryl group attached to a phenylamine moiety. This compound is notable for its applications in various fields, including organic synthesis and materials science. The structure of this compound consists of a phenyl ring bonded to an amine group, with a styryl group (a vinyl group attached to a phenyl ring) attached to the para position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: 4-Aminostilbene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions: 4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The styryl group can be hydrogenated to form ethylphenylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethylphenylamine.
Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl ring.
科学的研究の応用
4-Aminostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its conjugated structure
作用機序
The mechanism of action of 4-Aminostilbene involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the styryl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function .
類似化合物との比較
Phenylamine (Aniline): Lacks the styryl group, making it less conjugated and less reactive in certain types of reactions.
4-Vinylphenylamine: Similar structure but lacks the extended conjugation provided by the styryl group.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom, providing a more rigid and bulky structure
Uniqueness of 4-Aminostilbene: this compound is unique due to its extended conjugation, which enhances its electronic properties and reactivity. This makes it particularly useful in applications requiring high electron density and stability, such as in the synthesis of advanced materials and pharmaceuticals .
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2 |
InChIキー |
VFPLSXYJYAKZCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
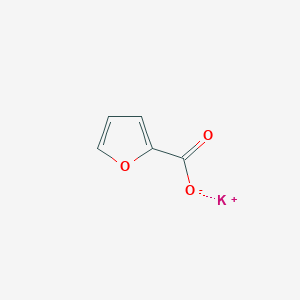

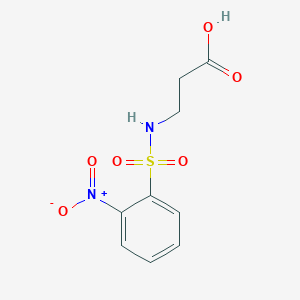
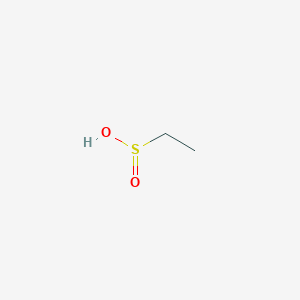
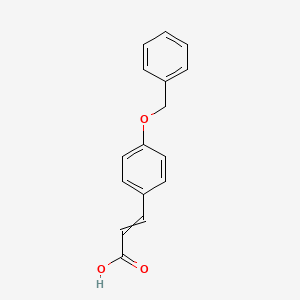
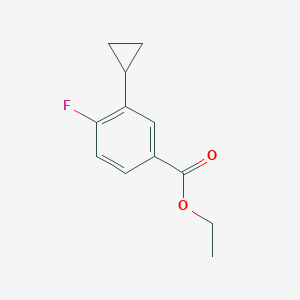
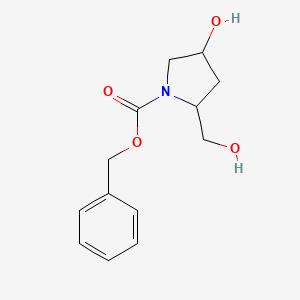
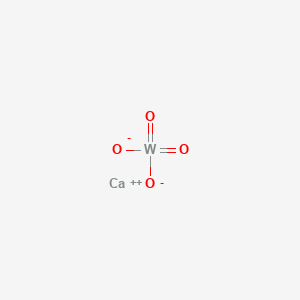
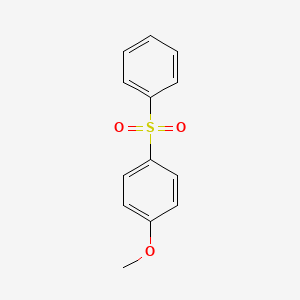
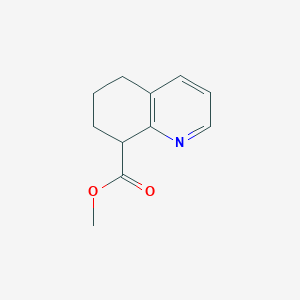
![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)

![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)
